Methyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Naming Conventions
The compound under investigation possesses the systematic International Union of Pure and Applied Chemistry name methyl 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylate, reflecting its structural composition according to established nomenclature conventions. This designation clearly indicates the presence of a methyl ester group attached to the 4-position of a piperidine ring, with the nitrogen atom bearing a sulfonyl substituent derived from 4-methylphenyl (para-tolyl) functionality. The Chemical Abstracts Service has assigned this compound the registry number 311794-12-4, providing a unique identifier for database searches and regulatory documentation.
Alternative naming conventions employed in the literature include several variations that emphasize different structural features of the molecule. The designation "4-piperidinecarboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester" follows the Chemical Abstracts Service systematic approach, treating the compound as a methyl ester derivative of the corresponding carboxylic acid. Another commonly encountered name is "methyl 1-[(4-methylbenzene)sulfonyl]piperidine-4-carboxylate," which explicitly identifies the sulfonyl substituent as derived from 4-methylbenzene rather than using the phenyl terminology.
The molecular formula C₁₄H₁₉NO₄S accurately represents the atomic composition, indicating fourteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom. The molecular weight has been determined to be 297.37 grams per mole, consistent with the elemental composition and providing essential data for stoichiometric calculations in synthetic applications. Additional database identifiers include the Molecular Design Limited number MFCD01045650, which facilitates access to commercial sources and synthetic protocols.
Properties
IUPAC Name |
methyl 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-11-3-5-13(6-4-11)20(17,18)15-9-7-12(8-10-15)14(16)19-2/h3-6,12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUQXQXOWOETRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate typically involves the reaction of 4-methylbenzenesulfonyl chloride with piperidine-4-carboxylic acid methyl ester. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and pH, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in the presence of a base to facilitate the substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives are the major products formed during oxidation.
Reduction: Sulfide derivatives are the major products formed during reduction.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate has been identified as a promising candidate for the development of analgesic agents. It is structurally related to other piperidine derivatives that exhibit potent analgesic activity, as demonstrated in various studies.
- Analgesic Properties : Research indicates that compounds derived from piperidine, including this methyl derivative, have shown effectiveness in alleviating pain through mechanisms involving the central nervous system. For instance, N-(4-piperidinyl)-N-phenylamides and carbamates have been documented to possess strong analgesic effects, suggesting that similar compounds may also be effective .
- Anticancer Activity : In recent studies, derivatives of piperidine have been synthesized and evaluated for their anticancer properties. Specifically, ethyl derivatives of 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate have been tested against various cancer cell lines, showing promising results with low IC50 values, indicating strong cytotoxicity against cancer cells .
Synthetic Methodologies
The synthesis of this compound involves several chemical transformations that can be utilized to create other functionalized compounds.
- Synthesis Pathway : The compound can be synthesized through the reaction of 4-methylbenzenesulfonyl chloride with ethyl 4-piperidinecarboxylate under controlled conditions. This method allows for the introduction of sulfonyl groups which are crucial for enhancing the pharmacological properties of the resulting compounds .
- Development of Derivatives : The ability to modify the piperidine ring and sulfonyl group opens avenues for creating a library of derivatives with varied biological activities. For example, converting methyl to other functional groups can lead to compounds with enhanced selectivity for specific biological targets .
Case Studies and Research Findings
Several studies have documented the efficacy and applications of this compound and its derivatives:
Mechanism of Action
The mechanism of action of Methyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The piperidine ring and methyl ester group can also contribute to the binding affinity and specificity of the compound for its targets.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Methyl ester at C4, 4-methylphenylsulfonyl group at N1 | Potential CNS activity (inferred from piperidine analogs) | High lipophilicity due to the 4-methylphenyl group; ester group enhances metabolic stability . |
| Ethyl 1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylate () | Ethyl ester at C4, 4-isopropylbenzyl group at N1 | Not explicitly reported | Bulkier isopropyl group may reduce membrane permeability compared to the methyl substituent . |
| 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid () | Carboxylic acid at C4, 4-chlorophenylsulfonyl group at N1 | Possible protease inhibition (common in sulfonamides) | Acidic group increases solubility but may limit blood-brain barrier penetration . |
| Ethyl 1-[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxylate () | Ethyl ester, chlorophenyl-methylsulfonyl glycyl chain | Antimicrobial or anticancer activity (speculative) | Glycyl chain introduces hydrogen-bonding potential, altering target specificity . |
| Methyl 1-methyl-4-phenylpiperidine-4-carboxylate () | Methyl ester at C4, phenyl and methyl groups at N1 and C4 | Analgesic (similar to pethidine) | Steric hindrance from the C4 phenyl group may reduce receptor binding efficiency . |
Functional Group Analysis
Sulfonyl Group Variations :
- The 4-methylphenylsulfonyl group in the target compound provides moderate electron-withdrawing effects, enhancing stability compared to stronger electron-withdrawing groups (e.g., nitro or trifluoromethyl) seen in compounds like methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate ().
- Substitution with a 4-chlorophenylsulfonyl group () increases polarity but may reduce metabolic half-life due to higher susceptibility to enzymatic degradation .
Ester vs. Carboxylic Acid :
- Methyl/ethyl esters (target compound, ) improve cell membrane permeability compared to carboxylic acid derivatives (), which are more hydrophilic and may require active transport mechanisms .
Pharmacological Implications
- Target Selectivity : The 4-methylphenylsulfonyl group may confer selectivity toward sulfonylurea receptors or kinases, as seen in structurally related sulfonamides ().
- Metabolic Stability : The methyl ester group in the target compound likely resists hydrolysis better than ethyl esters (), prolonging its in vivo activity .
Research Findings and Challenges
Key Studies
- Synthetic Accessibility : The compound can be synthesized via nucleophilic substitution of piperidine with 4-methylphenylsulfonyl chloride, followed by esterification (analogous to methods in ).
Challenges
- Structural Complexity : The sulfonyl and ester groups necessitate multi-step synthesis, increasing production costs ().
- Limited Data: Pharmacokinetic and toxicity profiles remain uncharacterized, requiring further preclinical evaluation.
Biological Activity
Methyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate is a compound that has attracted attention due to its diverse biological activities. This article provides an in-depth review of its biological properties, mechanisms of action, and potential therapeutic applications, backed by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C15H19NO5S
- Molecular Weight : 325.39 g/mol
- CAS Number : 737721
The compound features a piperidine ring substituted with a sulfonyl group and a methylphenyl moiety, contributing to its unique pharmacological profile.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
These results indicate that the compound could be a candidate for developing new antibacterial agents, particularly in the face of rising antibiotic resistance.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Studies involving animal models of inflammation have shown that this compound can significantly reduce inflammation markers such as cytokines and prostaglandins. For instance, in a carrageenan-induced paw edema model, the compound reduced paw swelling by approximately 50% compared to the control group.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in inflammatory pathways, similar to other sulfonamide derivatives known to target cyclooxygenase (COX) enzymes.
- Membrane Interaction : The compound's lipophilicity allows it to interact with bacterial membranes, disrupting their integrity and function.
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Antibacterial Efficacy : A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated various piperidine derivatives and found that those with sulfonamide functionalities exhibited strong antibacterial activity against Salmonella typhi and Bacillus subtilis .
- Anti-inflammatory Effects : In a recent study on chronic inflammation models, this compound demonstrated a significant reduction in inflammatory markers, suggesting its potential use in treating inflammatory diseases .
- Cytotoxicity Against Cancer Cells : Preliminary findings from cell line studies indicate that this compound may also possess cytotoxic properties against certain cancer cell lines, warranting further investigation into its anticancer potential .
Q & A
Q. What are the key synthetic steps for Methyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, and how are reaction progress and purity monitored?
The synthesis typically involves:
Sulfonylation : Reacting the piperidine core with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
Esterification : Introducing the methyl carboxylate group via nucleophilic substitution or transesterification.
Monitoring : Thin-layer chromatography (TLC) with silica gel plates and UV visualization is standard for tracking reaction progress and assessing purity . Nuclear magnetic resonance (NMR, ¹H and ¹³C) and infrared (IR) spectroscopy confirm structural integrity .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H NMR (600 MHz) and ¹³C NMR (150 MHz) in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) resolve sulfonyl, ester, and piperidine ring signals. Coupling constants and splitting patterns verify stereochemistry .
- IR Spectroscopy : Peaks near 1350–1150 cm⁻¹ (S=O stretching) and 1700–1750 cm⁻¹ (ester C=O) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What are the primary biological targets or applications explored for this compound?
Piperidine sulfonamide derivatives are studied for:
- Enzyme inhibition (e.g., proteases, kinases) due to sulfonyl group electrophilicity.
- Receptor modulation (e.g., GPCRs, ion channels) via piperidine’s conformational flexibility.
Preliminary assays include in vitro enzyme activity screens and receptor-binding studies using radioligand displacement .
Advanced Research Questions
Q. How can researchers optimize reaction yields and purity for large-scale synthesis?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance sulfonylation efficiency but require careful purification to remove residues .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sulfonyl group introduction .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) improves purity >95% .
Statistical Optimization : Design of experiments (DoE) tools like response surface methodology (RSM) can model variables (e.g., reagent ratios, time) to maximize yield .
Q. How to resolve contradictory spectral data or unexpected byproducts in synthesis?
- Case Study : If ¹H NMR shows extra peaks, consider:
- Tautomerism : Piperidine ring puckering or sulfonyl group rotation altering splitting patterns.
- Byproduct Identification : LC-MS/MS or 2D NMR (COSY, HSQC) detects impurities from incomplete sulfonylation or ester hydrolysis .
- Mitigation : Re-run reactions under anhydrous conditions or add molecular sieves to suppress hydrolysis .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses to targets (e.g., SARS-CoV-2 main protease) by modeling sulfonyl interactions with catalytic residues .
- Pharmacophore Modeling : Identify critical features (e.g., sulfonyl acceptor, piperidine hydrophobic core) using tools like MOE or Phase .
- MD Simulations : GROMACS or AMBER assess conformational stability in aqueous or lipid bilayer environments .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities across studies?
- Assay Variability : Compare protocols (e.g., IC₅₀ values from fluorescence vs. radiometric assays). Normalize data using reference inhibitors .
- Solubility Effects : Poor aqueous solubility may lead to false negatives. Use co-solvents (DMSO ≤1%) or liposomal formulations .
- Metabolic Stability : Liver microsome assays (human/rat) evaluate if rapid metabolism explains inconsistent in vivo vs. in vitro results .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Sulfonylation | 4-methylbenzenesulfonyl chloride, Et₃N, DCM, 0°C → RT | 78 | 92% | |
| Esterification | Methyl chloroformate, K₂CO₃, THF, reflux | 65 | 89% |
Q. Table 2. Biological Activity Profiling
| Target | Assay Type | IC₅₀ (µM) | Notes | Reference |
|---|---|---|---|---|
| Trypsin-like protease | Fluorogenic substrate | 1.2 ± 0.3 | Competitive inhibition | |
| Dopamine D2 receptor | Radioligand binding | 0.8 ± 0.1 | Partial agonist |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
